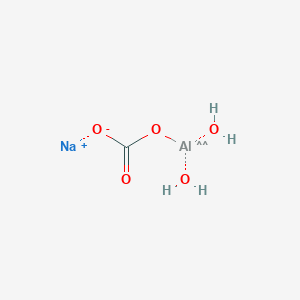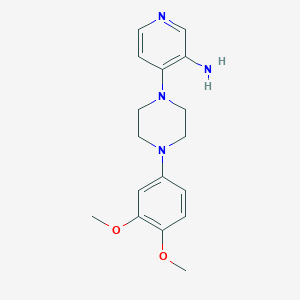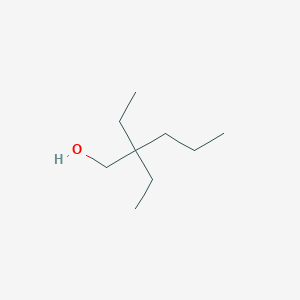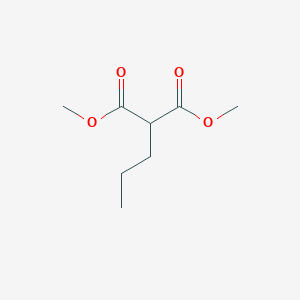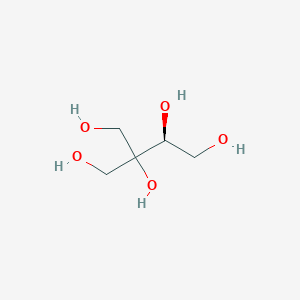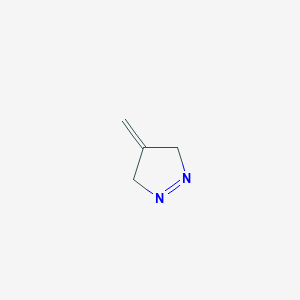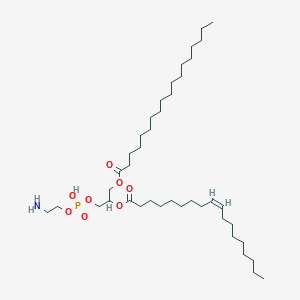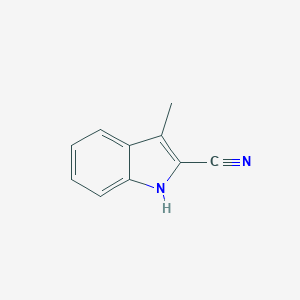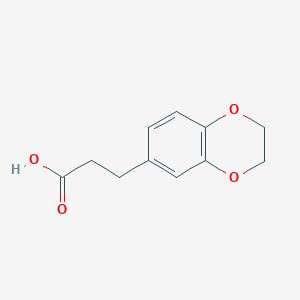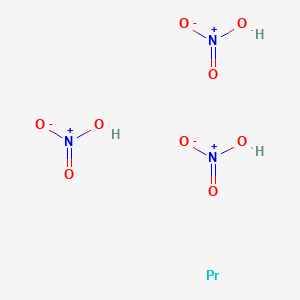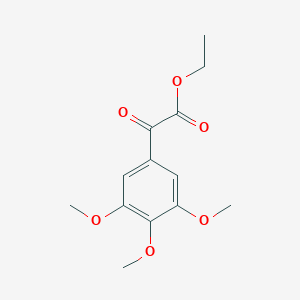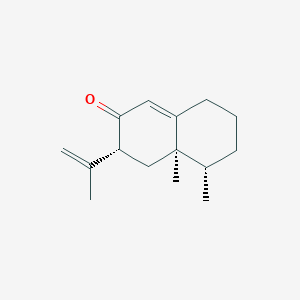
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a chemical compound with a complex molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including pharmacology, chemistry, and biochemistry.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The compound has been studied in the context of Robinson annelation reactions, specifically with 2-methylcyclohexanone and 3-penten-2-one. This research highlighted the challenges in achieving high yields and stereoselectivity in the formation of related hexahydronaphthalen-2(3H)-one derivatives (Kikuchi & Yoshikoshi, 1981).
Crystal Structure Analysis
- A study on a related compound, C15H24O2, provided insights into its crystal structure, featuring two edge-shared six-membered rings with distinct conformations. This type of analysis is essential for understanding the physical and chemical properties of such molecules (Burrett, Taylor, & Tiekink, 2014).
Cytoprotective Effects
- Dihydronaphthalenones isolated from the wood of Catalpa ovata showed cytoprotective effects against oxidative damage in cells, indicating potential biomedical applications of similar compounds (Kil et al., 2018).
Natural Product Isolation and Characterization
- Studies on Eremophila scoparia and other plants have led to the isolation of new eudesmane sesquiterpenoids, including hexahydronaphthalen-2(1H)-one derivatives, highlighting the role of these compounds in natural product chemistry (Babidge & Massy-Westropp, 1984).
Polyketide Biosynthesis
- Research on desert endophytic fungi revealed new polyketides with structures including dihydronaphthalen-1(2H)-one, suggesting the role of these compounds in secondary metabolite biosynthesis (Li et al., 2018).
Reaction Kinetics in Wastewater Treatment
- The compound's relatives have been studied in the context of advanced wastewater treatment, examining their reaction kinetics with ozone. This research is crucial for understanding the environmental fate of such chemicals (Janzen et al., 2011).
Photophysical Studies
- Photophysical studies on similar compounds have been conducted to understand their behavior in various solvents, which is critical for applications in biological systems and material sciences (Moreno Cerezo et al., 2001).
Propriétés
Numéro CAS |
13902-42-6 |
|---|---|
Nom du produit |
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11,13H,1,5-7,9H2,2-4H3/t11-,13+,15+/m0/s1 |
Clé InChI |
DIZRSLUNVNGBPA-NJZAAPMLSA-N |
SMILES isomérique |
C[C@H]1CCCC2=CC(=O)[C@H](C[C@]12C)C(=C)C |
SMILES |
CC1CCCC2=CC(=O)C(CC12C)C(=C)C |
SMILES canonique |
CC1CCCC2=CC(=O)C(CC12C)C(=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



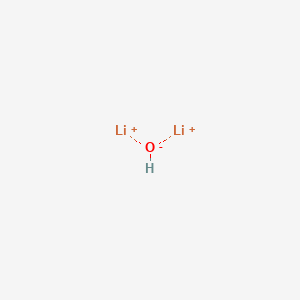
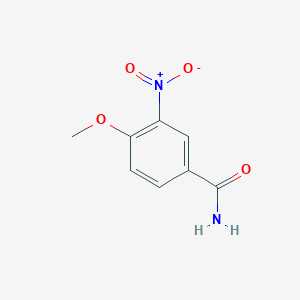
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
